molecular formula C12H7FN4O3 B5169405 N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

Cat. No.: B5169405
M. Wt: 274.21 g/mol
InChI Key: RYXAMQTVUXZYLO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a fluorophenyl group, a nitro group, and an amine group attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine typically involves multiple stepsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to specific targets. The benzoxadiazole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

  • N-(3-fluorophenyl)thiourea
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 4-fluoro-N’-(3-fluorophenyl)benzimidamide

Comparison: N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is unique due to its combination of a fluorophenyl group, a nitro group, and a benzoxadiazole ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the nitro group can enhance its reactivity in redox reactions, while the benzoxadiazole ring can provide unique fluorescence properties .

Properties

IUPAC Name

N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O3/c13-7-2-1-3-8(6-7)14-9-4-5-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAMQTVUXZYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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